molecular formula C10H13N3O3 B12450751 [(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine

[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine

Cat. No.: B12450751
M. Wt: 223.23 g/mol
InChI Key: LEXSBVKEORUYFG-UHFFFAOYSA-N
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Description

[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine is an organic compound that features both amino and nitro functional groups attached to an ethenyl chain, which is further bonded to a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine can be achieved through a multi-step process involving the following key steps:

    Amination: The addition of an amino group to the nitroethenyl intermediate.

    Coupling: The attachment of the 4-methoxyphenylmethyl group to the amino-nitroethenyl intermediate.

Typical reaction conditions involve the use of solvents such as ethanol or methanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions. The reactions are often carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in a diamine compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of diamine compounds.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which [(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and nitro groups can participate in hydrogen bonding or electrostatic interactions, while the 4-methoxyphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine can be compared with other similar compounds such as:

    [(1Z)-1-amino-2-nitroethenyl][(4-chlorophenyl)methyl]amine: Similar structure but with a chloro substituent instead of a methoxy group.

    [(1Z)-1-amino-2-nitroethenyl][(4-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxy substituent instead of a methoxy group.

    [(1Z)-1-amino-2-nitroethenyl][(4-methylphenyl)methyl]amine: Similar structure but with a methyl substituent instead of a methoxy group.

The uniqueness of this compound lies in the presence of the methoxy group, which can influence its reactivity and interactions with molecular targets, potentially leading to distinct biological and chemical properties.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

1-N'-[(4-methoxyphenyl)methyl]-2-nitroethene-1,1-diamine

InChI

InChI=1S/C10H13N3O3/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-13(14)15/h2-5,7,12H,6,11H2,1H3

InChI Key

LEXSBVKEORUYFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=C[N+](=O)[O-])N

Origin of Product

United States

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